5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-20-10-9-18(23)15-19(20)22(26)24-11-5-6-12-25-13-14-28-21(16-25)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWLHGFJUPXAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-N-(4-(2-phenylmorpholino)butyl)benzamide.
Reduction: Formation of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide.
Substitution: Formation of 5-azido-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide or 5-thio-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine Substitution
- The target compound’s 2-phenylmorpholine-butyl chain differentiates it from simpler morpholine derivatives (e.g., CAS 330671-43-7). The phenyl group on the morpholine may enhance lipophilicity and receptor interactions, while the butyl spacer could improve conformational flexibility for target binding .
- In contrast, sulfonamide-containing analogues (e.g., 16673-34-0) exhibit strong NLRP3 inhibition but lack the morpholine moiety, which may limit their solubility or off-target effects .
Pharmacological and Physicochemical Properties
- Melting Points : Sulfonamide derivatives (e.g., ) exhibit high melting points (237–279°C) due to hydrogen bonding, whereas morpholine-containing compounds may have lower melting points, aiding formulation .
- Enzyme Selectivity : The sulfamoyl group in 16673-34-0 confers NLRP3 specificity, while the morpholine group in AS-4370 avoids dopamine D2 receptor interactions, suggesting the target compound may combine these advantages .
Biological Activity
5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Methoxy Group : Increases solubility and may affect pharmacokinetics.
- Phenylmorpholino Side Chain : Imparts unique binding properties and enhances biological activity.
The molecular formula is with a molecular weight of 402.92 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of 5-chloro-2-methoxybenzoic acid .
- Reduction to form the corresponding amine .
- Acylation to produce the benzamide .
These reactions often employ organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) with IC50 values ranging from 0.65 µM to 2.41 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 1.23 |
| U937 | 1.98 |
These results indicate a promising profile for further development as an anticancer agent.
Apoptosis Induction
Flow cytometry assays have shown that the compound induces apoptosis in cancer cells in a dose-dependent manner. This is evidenced by increased levels of p53 expression and caspase-3 cleavage in treated cells, suggesting activation of the intrinsic apoptotic pathway .
Case Studies
-
Study on Antiproliferative Activity :
A series of derivatives based on this compound were synthesized and tested for their antiproliferative effects against various cancer cell lines. The study concluded that modifications in the side chains could enhance biological activity, making this compound a suitable candidate for further drug development . -
Enzyme Interaction Studies :
Investigations into the interaction of this compound with specific enzymes revealed that it could selectively inhibit certain carbonic anhydrases at nanomolar concentrations, indicating potential use in targeting tumor-related pathways .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of 5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide?
Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to maximize yield and purity. For example:
- Step 1 : Coupling the benzamide core with the chlorophenyl group under anhydrous conditions (e.g., DMF as solvent at 80–100°C) .
- Step 2 : Introducing the morpholine moiety via nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
A combination of techniques ensures structural validation and purity assessment:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, morpholine protons at δ ~3.4–3.7 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 443.2) .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, PI3K) using ADP-Glo™ kits .
- Cellular Uptake : LC-MS/MS to quantify intracellular concentrations in treated cell lysates .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the morpholine and benzamide moieties?
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
Discrepancies may arise from assay conditions or target selectivity:
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Off-Target Screening : Use proteome-wide affinity pulldown assays with biotinylated probes .
- Orthogonal Validation : Cross-validate results with CRISPR-edited cell lines lacking the target enzyme .
Q. What in silico approaches are suitable for predicting binding modes with biological targets?
Computational methods guide experimental design:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonds with morpholine oxygen) .
- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability under physiological conditions .
- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic clusters, hydrogen bond acceptors) using MOE .
Q. How can stability and degradation profiles be assessed under physiological conditions?
Accelerated stability studies inform formulation strategies:
- Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS Analysis : Monitor degradation products (e.g., demethylation of methoxy group) over 14 days .
- Storage Recommendations : Lyophilized form at –80°C with desiccants to prevent hygroscopic degradation .
Methodological Challenges
Q. What advanced purification techniques are recommended for isolating trace impurities?
High-purity batches (>99%) require:
- Preparative HPLC : C18 columns with trifluoroacetic acid (0.1%) in mobile phase to resolve polar byproducts .
- Countercurrent Chromatography : Hexane/ethyl acetate/methanol/water (5:5:5:5) for non-polar impurities .
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based solubilizers .
- Prodrug Design : Introduce phosphate esters at the morpholine nitrogen for enhanced hydrophilicity .
Q. What protocols ensure reproducibility in multi-lab studies of this compound?
Standardize:
- Synthesis SOPs : Detailed reaction timelines and quenching methods .
- Analytical Calibration : Shared reference standards validated via inter-lab round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
